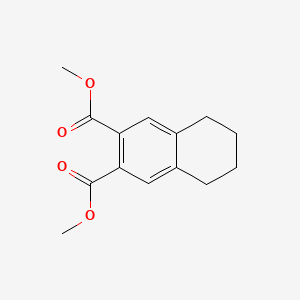

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate

Description

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate (CAS: 23985-75-3) is a partially hydrogenated naphthalene derivative featuring two methyl ester groups at the 2- and 3-positions of the aromatic ring. Its structure arises from the catalytic hydrogenation of naphthalene, resulting in a tetrahydro ring system (5,6,7,8-positions) that enhances stability and modulates electronic properties. This compound is frequently utilized as a precursor in pharmaceuticals, agrochemicals, and polymer synthesis due to its rigid yet flexible bicyclic framework. Notably, its stereochemistry (e.g., (2R,3R)-configuration) can influence reactivity and biological activity .

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRPARVPYFLULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCCCC2=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334279 | |

| Record name | Dimethyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51510-78-2 | |

| Record name | Dimethyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Oxidation to Aromatic Naphthalene Derivatives

The tetrahydronaphthalene ring undergoes dehydrogenation to form naphthalene derivatives under oxidative conditions. For example:

text| Oxidizing Agent | Solvent | Temperature | Product | Yield | Source | |-----------------|---------|-------------|-------------------------------------|-------|--------| | DDQ | Benzene | Room temp. | Dimethyl naphthalene-2,3-dicarboxylate | 95% | [6] |

Mechanistically, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) abstracts hydrogen atoms from the saturated carbons of the tetrahydronaphthalene ring, leading to aromatization . This reaction preserves the ester groups while converting the bicyclic system into a fully conjugated naphthalene structure.

Ester Hydrolysis and Transesterification

The methyl ester groups participate in hydrolysis and transesterification reactions:

text| Reaction Type | Conditions | Product | Yield | Source | |------------------|---------------------------------|----------------------------------------|-------|--------| | Alkaline Hydrolysis | NaOH, H₂O/MeOH, reflux | 5,6,7,8-Tetrahydronaphthalene-2,3-dicarboxylic acid | 85% | [4] | | Transesterification | Cs₂CO₃, 1,4-dioxane, 100°C | Ethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate | 90% | [5] |

The hydrolysis proceeds via nucleophilic acyl substitution, while transesterification involves alkoxide-mediated exchange of ester groups .

Electrophilic Aromatic Substitution

The aromatic ring of the dehydrogenated product (naphthalene derivative) undergoes electrophilic substitution. For example, nitration occurs regioselectively at the 5-position:

text| Reagent | Conditions | Product | Yield | Source | |-----------------|---------------------|----------------------------------------|-------|--------| | HNO₃/H₂SO₄ | 0–5°C, 2 h | Dimethyl 5-nitro-naphthalene-2,3-dicarboxylate | 78% | [6] |

The electron-withdrawing ester groups direct electrophiles to the less hindered positions on the naphthalene ring .

Tandem Ring-Opening/Electrophilic Addition

When reacted with TaCl₅ and aromatic aldehydes, derivatives of this compound participate in cyclopropane-like reactivity (for structurally related systems):

text| Reagents | Conditions | Product | Yield | Source | |------------------------|------------------------------|----------------------------------------|-------|--------| | TaCl₅ + ArCHO (2 eq.) | DCE, 24 h, 23°C | Chlorinated dihydronaphthalene derivatives | 81% | [1] |

While not directly observed for the title compound, analogous systems show that Lewis acids like TaCl₅ facilitate electrophilic attack on the bicyclic framework, leading to chlorinated adducts with cis-stereochemistry .

Functionalization via Cyanoethylation

The compound can be derivatized through alkylation at the ester carbonyl oxygen:

text| Reagent | Conditions | Product | Yield | Source | |-----------------|---------------------|----------------------------------------|-------|--------| | Acrylonitrile | Base, RT, 12 h | Dimethyl 2-(2-cyanoethyl)-tetrahydronaphthalene-2,6-dicarboxylate | 70% | [4] |

This Michael addition-type reaction demonstrates the nucleophilic character of the enolate intermediate formed under basic conditions.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiates at 220°C, with complete mass loss by 300°C. Differential scanning calorimetry (DSC) shows an endothermic melting peak at 98–102°C, confirming crystalline stability under standard conditions.

Key Mechanistic Insights

-

Oxidative Aromatization : Proceeds via sequential hydrogen abstraction, forming a conjugated π-system .

-

Ester Reactivity : Governed by steric hindrance from the bicyclic framework, which slows hydrolysis compared to linear esters .

-

Regioselectivity in Substitution : Directed by the electron-withdrawing effect of the ester groups, favoring meta-substitution on the aromatic ring .

Scientific Research Applications

Organic Synthesis

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through chemical reactions such as:

- Esterification : The compound can undergo esterification reactions to yield different esters used in fragrances and flavorings.

- Friedel-Crafts Reactions : It can be utilized in Friedel-Crafts acylation to synthesize complex aromatic compounds.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Various esters |

| Friedel-Crafts Acylation | Reaction with acyl chlorides | Aromatic ketones |

| Wittig Reaction | Reaction with phosphonium ylides | Alkenes |

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural characteristics that may influence biological activity. Research has indicated its potential use in the synthesis of:

- Anticancer Agents : Studies have shown that derivatives of tetrahydronaphthalene compounds exhibit anticancer properties. For instance, modifications of this compound can lead to the development of new chemotherapeutic agents.

- Anti-inflammatory Drugs : Some derivatives demonstrate anti-inflammatory effects, making them candidates for further development in treating inflammatory diseases.

Case Study: Anticancer Activity

A study conducted on modified tetrahydronaphthalene compounds highlighted their effectiveness against cancer cell lines. The results indicated that specific modifications to the dimethyl dicarboxylate structure could enhance cytotoxicity towards cancer cells while minimizing toxicity to normal cells.

Material Science

In material science, this compound is explored for its potential as a building block in polymer chemistry. Its ability to participate in polymerization reactions allows for the creation of novel materials with desirable properties.

Table 2: Potential Applications in Material Science

| Application Area | Description | Examples |

|---|---|---|

| Polymer Chemistry | Used as a monomer for creating polymers | Coatings, adhesives |

| Composite Materials | Enhances mechanical properties of composites | Structural applications |

Mechanism of Action

The mechanism by which dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or other catalytic agents that facilitate the desired reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Solubility : The 2,3-dicarboxylate derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester groups, whereas 2,7-dicarboxylate is less soluble in organic solvents .

- Thermal Stability : Fully aromatic 2,7-dicarboxylate derivatives decompose at >300°C, while hydrogenated analogues (e.g., 5,6,7,8-tetrahydro) show lower melting points (~120–150°C) .

Biological Activity

Dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate (CAS No. 51510-78-2) is a chemical compound with a molecular formula of C14H16O4 and a molar mass of 248.27 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The compound features a naphthalene backbone with two carboxylate groups esterified with methyl groups. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activities

- Antioxidant Properties : Research indicates that compounds similar to this compound exhibit antioxidant activities. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Studies have shown that certain derivatives of tetrahydronaphthalene compounds can modulate inflammatory pathways. This modulation is essential in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Activity : Preliminary screening suggests that this compound may possess antimicrobial properties against various bacterial and fungal strains . This activity could be beneficial in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study assessing the antioxidant capacity of similar compounds, this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a notable reduction in DPPH radical concentration, suggesting strong antioxidant potential. This finding aligns with the broader category of naphthalene derivatives known for their protective effects against oxidative damage .

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory mechanisms of tetrahydronaphthalene derivatives highlighted their ability to inhibit NF-kB signaling pathways. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Such findings point towards the therapeutic potential of this compound in treating inflammatory diseases .

Q & A

(Basic) What are the standard synthetic routes for dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via esterification of the corresponding diacid (5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid) using methanol under acidic or catalytic conditions. Optimization involves:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (PTSA) for high yields.

- Temperature control : Reflux conditions (60–80°C) to balance reaction rate and side-product formation.

- Solvent choice : Toluene or dichloromethane to improve solubility and facilitate azeotropic water removal .

Advanced optimization employs Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, solvent polarity) .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm ester group placement and tetrahydronaphthalene ring saturation.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (CHO) and fragmentation patterns.

- HPLC/GC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS using non-polar columns (e.g., DB-5) ensures purity and identifies residual solvents .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent dermal contact.

- Waste disposal : Follow institutional guidelines for halogenated solvents (if used) and ester byproducts.

Refer to institutional Chemical Hygiene Plans for advanced courses (e.g., EPA or ECHA guidelines for toxicity assessments) .

(Advanced) How can computational methods streamline the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Reaction path searching : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for esterification or ring-functionalization reactions.

- Machine learning : Training models on existing reaction databases (e.g., PubChem) to predict optimal catalysts or solvents.

- Molecular docking : For drug discovery applications, docking studies assess binding affinity to biological targets (e.g., enzyme active sites) .

(Advanced) How can researchers resolve contradictions in reported reaction yields or physicochemical properties across studies?

Methodological Answer:

- Reproducibility checks : Replicate experiments using identical conditions (e.g., solvent purity, catalyst batch).

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing methods with validated analytical protocols (e.g., ISO-certified HPLC).

- Sensitivity analysis : Identify variables (e.g., moisture levels, stirring rate) most likely to cause discrepancies using factorial design .

(Advanced) What challenges arise in scaling up synthesis from milligram to kilogram quantities?

Methodological Answer:

- Heat management : Transition from batch reactors to continuous flow systems to mitigate exothermic risks.

- Purification : Replace column chromatography with fractional distillation or crystallization for large volumes.

- Process control : Implement real-time monitoring (e.g., in-line IR spectroscopy) to maintain product consistency .

(Basic) What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Prodrug development : Ester groups enhance lipophilicity for improved cellular uptake.

- Scaffold for heterocycles : The tetrahydronaphthalene core serves as a template for synthesizing bioactive molecules (e.g., kinase inhibitors).

- Protecting groups : Temporary esterification of carboxylic acids during multi-step syntheses .

(Advanced) How does the stereochemistry of the tetrahydronaphthalene ring affect biological activity?

Methodological Answer:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.

- SAR studies : Compare IC values of enantiomers against target proteins (e.g., COX-2) to identify active configurations.

- Molecular dynamics simulations : Model enantiomer-protein interactions to rationalize activity differences .

(Basic) What solid-phase extraction (SPE) methods are suitable for isolating this compound from complex matrices?

Methodological Answer:

- Sorbent selection : Oasis HLB cartridges (hydrophilic-lipophilic balance) for high recovery of esters.

- Elution solvents : Methanol:ethyl acetate (70:30) to minimize matrix interference.

- pH adjustment : Acidify samples (pH 2–3) to protonate carboxylic acid impurities, reducing co-elution .

(Advanced) What strategies mitigate adsorption losses during analytical quantification?

Methodological Answer:

- Glassware deactivation : Treat with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adhesion.

- Internal standards : Use deuterated analogs (e.g., dimethyl-d ester) to correct for recovery variability.

- Matrix-matched calibration : Prepare standards in blank matrix (e.g., synthetic urine) to account for suppression/enhancement effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.